molecular formula C28H29N3O2S2 B15078648 (5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15078648
M. Wt: 503.7 g/mol
InChI Key: OUABCXWEFFMTFK-UQQQWYQISA-N
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Description

(5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, and a thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Thiazolidinone Core Formation: The next step involves the formation of the thiazolidinone core by reacting the pyrazole derivative with thiourea in the presence of a base such as sodium hydroxide.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promising activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway and increasing the levels of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Cyclohexyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Cyclohexyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-Cyclohexyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern on the aromatic rings, which imparts distinct biological activities compared to its analogs. The presence of the ethoxy and methyl groups enhances its lipophilicity and membrane permeability, contributing to its potent biological effects.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-3-33-23-14-15-24(19(2)16-23)26-20(18-30(29-26)21-10-6-4-7-11-21)17-25-27(32)31(28(34)35-25)22-12-8-5-9-13-22/h4,6-7,10-11,14-18,22H,3,5,8-9,12-13H2,1-2H3/b25-17-

InChI Key

OUABCXWEFFMTFK-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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